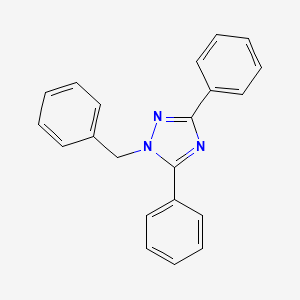

1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole

Description

Historical Evolution of Triazole Chemistry and its Role in Chemical Sciences

The chemistry of triazoles dates back to the late 19th century, with the first synthesis of a 1,2,4-triazole (B32235) derivative being a significant milestone. Initially, the synthesis of the parent 1,2,4-triazole was achieved through methods that often resulted in low yields. Over the decades, synthetic methodologies have evolved significantly, with the development of more efficient and versatile reactions such as the Pellizzari and Einhorn–Brunner reactions. ontosight.ai The discovery of the diverse pharmacological potential of 1,2,4-triazole derivatives in the 20th century propelled this field of study forward, establishing it as a critical area in medicinal chemistry. researchgate.netrsc.org Today, triazole chemistry continues to expand, with ongoing research into novel synthetic routes and applications. niscair.res.in

Rationale for Investigating Substituted 1,2,4-Triazoles, with Focus on 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole

The investigation of substituted 1,2,4-triazoles is driven by the profound impact that different substituents have on the chemical and biological properties of the core triazole ring. The nature and position of these substituents can modulate a compound's steric and electronic characteristics, thereby influencing its reactivity, solubility, and interaction with biological targets. ontosight.aiontosight.ai This has led to the development of a wide range of triazole derivatives with applications as antifungal agents, antiviral drugs, and anticancer therapies. ontosight.ai

The compound 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole serves as a specific case for investigation. Its structure, featuring a benzyl (B1604629) group at the 1-position and two phenyl groups at the 3- and 5-positions, makes it a subject of interest for several reasons. The presence of these bulky aromatic substituents is expected to influence its physicochemical properties and potential biological activity. ontosight.ai The benzyl group, in particular, can impact the molecule's lipophilicity and steric profile.

Detailed Research Findings for 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole

Recent research has focused on the synthesis and characterization of 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole. A general synthetic procedure involves the reaction of a methylarene with a 1H-1,2,4-triazole in the presence of a catalyst and an oxidizing agent. The reaction mixture is refluxed, and the product is purified using column chromatography. rsc.org

Below is a table summarizing the key characterization data for this compound:

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₇N₃ | chemscene.com |

| Molecular Weight | 311.38 g/mol | chemscene.com |

| Melting Point | 97-99 °C | rsc.org |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 8.21 (d, J = 7.2 Hz, 2H), 7.62-7.51 (m, 2H), 7.48-7.13 (m, 11H), 5.39 (s, 2H) | rsc.org |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 161.4, 156.0, 135.9, 130.9, 130.0, 129.0, 128.70, 128.67, 128.6, 128.4, 127.9, 127.8, 126.6, 126.3, 52.6 | rsc.org |

| Mass Spectrometry (LCMS) m/z | 311.145 [M+H]⁺ | rsc.org |

Overview of Advanced Research Methodologies Applicable to 1,2,4-Triazole Derivatives

The study of 1,2,4-triazole derivatives is supported by a range of advanced research methodologies that provide deep insights into their structure, properties, and behavior.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure of triazole derivatives. ontosight.ainist.gov Infrared (IR) spectroscopy helps in identifying functional groups present in the molecule. researchgate.net Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns. rsc.org

X-ray Crystallography: This technique provides precise information about the three-dimensional arrangement of atoms in a crystal, offering definitive structural proof and insights into intermolecular interactions.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to study the electronic structure, stability, and reactivity of triazole derivatives. chemscene.com Molecular docking simulations are used to predict the binding modes of these compounds with biological targets, aiding in the design of new therapeutic agents.

These methodologies, when used in combination, provide a comprehensive understanding of 1,2,4-triazole derivatives and guide the rational design of new compounds with desired properties.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3,5-diphenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3/c1-4-10-17(11-5-1)16-24-21(19-14-8-3-9-15-19)22-20(23-24)18-12-6-2-7-13-18/h1-15H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBNUFKUFGQVQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyl 3,5 Diphenyl 1h 1,2,4 Triazole and Analogues

Classical and Contemporary Approaches to 1,2,4-Triazole (B32235) Ring Formation

The construction of the 1,2,4-triazole core has been achieved through numerous synthetic routes, ranging from classical condensation reactions to modern multicomponent processes. researchgate.net The most common classical method for preparing the triazole ring involves the reaction of hydrazine (B178648) or its substituted derivatives with suitable electrophiles. Contemporary methods often focus on improving efficiency, yield, and substrate scope, frequently employing one-pot procedures that avoid the isolation of intermediates. isres.org

A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved from hydrazones and aliphatic amines under oxidative conditions, proceeding through a cascade of C-H functionalization and C-N bond formations. organic-chemistry.org Another approach involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines in a highly regioselective one-pot process. organic-chemistry.org

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for constructing five-membered heterocyclic rings like 1,2,4-triazoles. researchgate.net These reactions often involve the [3+2] cycloaddition of a three-atom dipole (like a nitrile imine) with a two-atom component (a dipolarophile).

For the synthesis of N1-substituted triazoles, a key strategy is the reaction of nitrile imines with various nitrile precursors. researchgate.net For instance, aryl diazonium salts can react with isocyanides in a [3+2] cycloaddition to form the triazole ring. frontiersin.org The choice of catalyst in such reactions can control the regioselectivity, yielding either 1,3- or 1,5-disubstituted products. frontiersin.org Another example is the reaction of hydrazonoyl hydrochlorides (which generate nitrilimines in situ) with carbodiimides, which proceeds via a [3+2] cycloaddition to form 5-amino-1,2,4-triazoles. researchgate.net

Intramolecular cyclization represents another major pathway to the 1,2,4-triazole ring. These strategies typically involve the synthesis of an acyclic precursor containing all the necessary atoms, followed by a ring-closing step. For example, 4,5-disubstituted 1,2,4-triazoles can be synthesized from arylidenearylthiosemicarbazides through an oxidative cyclization that forms a C–N bond. acs.org

Post-cyclization functionalization is a crucial strategy for introducing specific substituents onto a pre-formed triazole ring. For the synthesis of 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole, a common approach involves the N-benzylation of 3,5-diphenyl-1H-1,2,4-triazole. This can be achieved through a direct cross-dehydrogenative coupling (CDC) reaction between a methylarene (like toluene) and the triazole. rsc.org This method avoids pre-functionalization of the starting materials, enhancing atom economy. rsc.org

Catalytic Synthesis of 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole and Related Structures

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions. The synthesis of 1,2,4-triazoles has significantly benefited from both transition metal and organocatalytic methods.

Transition metals, particularly copper, are widely employed in the synthesis of 1,2,4-triazoles. Copper catalysts can mediate oxidative coupling reactions to form the triazole ring from simple and readily available starting materials. organic-chemistry.org For example, a copper-catalyzed reaction of nitriles and hydroxylamine (B1172632) hydrochloride can produce 1,2,4-triazole derivatives. isres.org In a direct synthesis of 1-benzyl-3,5-diphenyl-1H-1,2,4-triazole, a system using n-Bu4NI (tetrabutylammonium iodide) as a catalyst and TBHP (tert-butyl hydroperoxide) as an oxidant has been shown to be effective in coupling toluene (B28343) with 3,5-diphenyl-1H-1,2,4-triazole. rsc.org

Silver catalysts have also been used to achieve high regioselectivity in the synthesis of 1,3-disubstituted 1,2,4-triazoles, complementing copper-catalyzed routes that favor 1,5-disubstituted products. organic-chemistry.orgfrontiersin.org Nickel complexes have been shown to catalyze the transformation of isoxazoles into 1,2,4-triazoles through a formal atom-exchange process. organic-chemistry.org

Organocatalysis provides a metal-free alternative for triazole synthesis. Chiral phosphoric acids have been used as catalysts in the asymmetric cyclodehydration to produce atropisomeric N-aryl 1,2,4-triazoles with high enantiomeric ratios. acs.org Iodine can also act as a metal-free catalyst, promoting the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines through an oxidative cascade sequence. isres.orgorganic-chemistry.org

The table below summarizes a specific catalytic method for synthesizing the target compound and its analogues.

| Product | Methylarene Substrate | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole | Toluene | 90 | 97-99 |

| 1-(2-Methylbenzyl)-3,5-diphenyl-1H-1,2,4-triazole | o-Xylene | 83 | 98-100 |

| 1-(4-Fluorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole | 4-Fluorotoluene | 75 | 101-103 |

Reaction Conditions: 3,5-diphenyl-1H-1,2,4-triazole, methylarene, n-Bu4NI (20 mol%), aq. TBHP, reflux at 85°C for 10 h. rsc.org

The principles of green chemistry aim to reduce waste and energy consumption in chemical processes. rsc.org These principles have been successfully applied to the synthesis of 1,2,4-triazoles. nih.govresearchgate.net The use of alternative energy sources like microwave irradiation and ultrasound can significantly shorten reaction times and improve yields. researchgate.netresearchgate.net For instance, a catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation. organic-chemistry.org

The use of environmentally benign solvents is another key aspect of green chemistry. Polyethylene glycol (PEG) has been used as a recyclable reaction medium for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Amine oxidase-inspired catalysis using oxygen as the terminal oxidant represents an atom-economical and environmentally friendly method, producing only water and ammonia (B1221849) as byproducts. rsc.org Mechanochemistry, or solvent-free synthesis through mechanical mixing, is also emerging as a sustainable technique for preparing triazole systems. nih.gov

Derivatization and Structural Modification Strategies for 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole Scaffolds

Once the core 1-benzyl-3,5-diphenyl-1H-1,2,4-triazole structure is synthesized, further modifications can be made to its scaffold to create a library of related compounds. These derivatization strategies typically target the phenyl rings attached to the triazole core.

Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the two phenyl rings at positions 3 and 5. For example, nitration, halogenation, or Friedel-Crafts acylation/alkylation could be performed, with the directing effects of the triazole ring influencing the position of substitution.

Furthermore, if the initial synthesis starts with substituted benzonitriles or substituted phenylhydrazines, a variety of functional groups can be incorporated into the final structure from the outset. For example, a series of 4-arylmethylamino-3,5-diphenyl-4H-1,2,4-triazoles has been synthesized, demonstrating the possibility of introducing a wide range of substituents on the aromatic rings, such as chloro, bromo, nitro, and methoxy (B1213986) groups. niscair.res.inresearchgate.net Although this example pertains to N4-substituted triazoles, the synthetic principles for modifying the C3 and C5 phenyl rings are directly applicable to the N1-substituted scaffold.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Atom Economy

The synthesis of 1,3,5-trisubstituted-1,2,4-triazoles, including the target compound 1-benzyl-3,5-diphenyl-1H-1,2,4-triazole, is approached through various methodologies. The viability of a specific synthetic route for large-scale or library synthesis is critically assessed based on its efficiency, selectivity, and atom economy. An ideal synthesis maximizes the conversion of starting materials into the final product with high purity and minimal waste.

Synthetic Efficiency

One of the most prominent high-yield methods is a one-pot, three-component reaction involving a carboxylic acid, a primary amidine, and a monosubstituted hydrazine. nih.govorganic-chemistry.org This approach, which proceeds through an in situ-formed acylamidine intermediate, offers excellent yields, often up to 90%. frontiersin.org The efficiency of the initial coupling step between the carboxylic acid and the amidine is highly dependent on the choice of coupling agent. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) have been shown to be superior, providing high yields where others like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) may fail to produce the desired product. thieme-connect.com

Metal-free oxidative cyclization methods have also emerged as efficient alternatives. The reaction of hydrazones with aliphatic amines, catalyzed by iodine under aerobic conditions, proceeds through a cascade of C-H functionalization and C-N bond formations to yield 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgisres.org Similarly, a base-mediated deamination annulation strategy reacting nitriles with hydrazines offers an efficient pathway, liberating ammonia gas as the only byproduct and tolerating a wide range of functional groups. rsc.org

Classical methods, such as the Pellizzari reaction, which involves heating an amide with an acyl hydrazide, can also produce 3,5-diphenyl-1,2,4-triazole, a key precursor. scispace.com However, these often require harsher conditions compared to more modern, catalyzed approaches.

Below is a comparative table summarizing the efficiency of various synthetic methods for 1,3,5-trisubstituted 1,2,4-triazoles.

Table 1: Comparative Analysis of Synthetic Efficiency

| Synthetic Method | Key Reagents/Catalyst | Typical Reaction Conditions | Yield (%) |

|---|---|---|---|

| One-Pot Three-Component Reaction | Carboxylic acid, Amidine, Hydrazine, HATU, DIPEA | DMF, Room Temperature | Up to 90% frontiersin.orgisres.org |

| Thermal Cyclization of Amidrazone | Amidrazone, Aldehyde Aminal | Refluxing Toluene | ~90% tandfonline.com |

| Iodine-Catalyzed Oxidative Cascade | Hydrazone, Aliphatic Amine, I2 | Aerobic (oxidative) conditions | Good to Excellent organic-chemistry.org |

| Base-Mediated Deamination Annulation | Nitrile, Hydrazine, Base (e.g., KOBut) | Elevated Temperature | Good to Excellent rsc.org |

| Cu-Catalyzed Oxidative Coupling | Amidines, various partners (e.g., DMSO, DMF), Cu catalyst, O2 | Elevated Temperature | High Yields organic-chemistry.org |

Selectivity

Selectivity, particularly regioselectivity, is a significant challenge in the synthesis of unsymmetrically substituted 1,2,4-triazoles. The alkylation of a pre-formed 3,5-disubstituted 1,2,4-triazole can lead to a mixture of N1 and N4-alkylated regioisomers, necessitating difficult separation. tandfonline.com Therefore, synthetic methods that offer inherent and high regiocontrol are superior.

The one-pot reaction of carboxylic acids, amidines, and monosubstituted hydrazines is highly regioselective for the 1,3,5-trisubstituted isomer. organic-chemistry.orgisres.org The reaction sequence dictates the final positions of the substituents, thereby avoiding isomeric mixtures. frontiersin.org Similarly, the thermal cyclization of an amidrazone intermediate with an aminal of an aromatic aldehyde provides a regioselective route to the desired 1,3,5-trisubstituted product. tandfonline.com

Catalyst-controlled cycloaddition reactions have provided a powerful tool for selectively accessing different regioisomers. For instance, the [3+2] cycloaddition of isocyanides with diazonium salts can be directed by the choice of metal catalyst. While an Ag(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles, a Cu(II) catalyst favors the formation of the 1,5-disubstituted isomer. organic-chemistry.orgisres.org This highlights the crucial role of the catalyst in directing the regiochemical outcome.

Functional group tolerance is another critical aspect of selectivity. Modern methods, including the HATU-mediated one-pot synthesis and the base-mediated deamination strategy, demonstrate broad substrate scope and good tolerance for various functional groups, which is essential for creating diverse chemical libraries. nih.govfrontiersin.orgrsc.org

Atom Economy

Atom economy is a principle of green chemistry that measures the efficiency of a synthesis in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy are inherently less wasteful.

Multicomponent reactions (MCRs) and one-pot syntheses are particularly advantageous from an atom economy perspective. The three-component synthesis of 1,3,5-trisubstituted 1,2,4-triazoles is a prime example, as it combines three distinct starting materials into a single product in one operation, minimizing waste and purification steps. nih.gov Cycloaddition reactions are also intrinsically atom-economical as all atoms of the reactants are incorporated into the cyclic product. nih.gov

In contrast, methods that rely on stoichiometric coupling agents, such as HATU, have lower atom economy. thieme-connect.com Although highly efficient in terms of yield, the large coupling agent is not incorporated into the final triazole structure and becomes a significant byproduct. The base-mediated deamination annulation of nitriles and hydrazines offers excellent atom economy, with the only byproduct being ammonia, a small and environmentally benign molecule. rsc.org Metal-free approaches are also favorable as they avoid the use of potentially toxic and expensive metal catalysts that would need to be removed from the final product. organic-chemistry.org

Table 2: Comparison of Selectivity and Atom Economy

| Synthetic Method | Regioselectivity | Key Strengths (Atom Economy & Selectivity) | Key Limitations |

|---|---|---|---|

| One-Pot Three-Component Reaction | High (1,3,5-isomer) organic-chemistry.org | High atom economy; Excellent functional group tolerance. nih.govfrontiersin.org | Requires expensive coupling agents (e.g., HATU), reducing overall atom economy. thieme-connect.com |

| Thermal Cyclization of Amidrazone | High (1,3,5-isomer) tandfonline.com | Good regiocontrol. | May require synthesis of specific amidrazone precursors. |

| Catalyst-Controlled Cycloaddition | Catalyst-dependent (e.g., Ag(I) for 1,3 vs. Cu(II) for 1,5) isres.org | Excellent regiochemical control through catalyst choice. | Requires metal catalysts; may not directly yield 1,3,5-isomers. |

| Base-Mediated Deamination Annulation | High | Excellent atom economy (NH3 byproduct); Metal-free; Tolerates free OH and NH2 groups. rsc.org | Requires basic conditions. |

| Iodine-Catalyzed Oxidative Cascade | High | Metal-free; Utilizes air as an oxidant. organic-chemistry.org | Oxidative conditions may not be suitable for all substrates. |

Comprehensive Structural Elucidation and Conformational Analysis of 1 Benzyl 3,5 Diphenyl 1h 1,2,4 Triazole

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structural identity and electronic environment of 1-benzyl-3,5-diphenyl-1H-1,2,4-triazole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR, Raman) offer complementary information to build a comprehensive molecular profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-benzyl-3,5-diphenyl-1H-1,2,4-triazole, ¹H and ¹³C NMR spectra provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the distinct proton environments within the molecule. The benzylic protons (CH₂) typically appear as a sharp singlet, a key indicator of the benzyl (B1604629) group's attachment to the triazole nitrogen. The aromatic protons of the benzyl and the two phenyl rings resonate in a complex multiplet region, reflecting their varied electronic environments. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by identifying all unique carbon atoms. The spectrum shows distinct signals for the benzylic carbon, the two triazole ring carbons, and the carbons of the three aromatic rings. The chemical shifts of the triazole carbons are particularly informative, confirming the heterocyclic core's structure. rsc.org

Detailed, experimentally obtained NMR data are presented below:

¹H NMR (300 MHz, CDCl₃) : δ 8.21 (d, J = 7.2 Hz, 2H), 7.62-7.51 (m, 2H), 7.48-7.13 (m, 11H), 5.39 (s, 2H) ppm. rsc.org

¹³C NMR (75 MHz, CDCl₃) : δ 161.4, 156.0, 135.9, 130.9, 130.0, 129.0, 128.70, 128.67, 128.6, 128.4, 127.9, 127.8, 126.6, 126.3, 52.6 ppm. rsc.org

| Spectrum | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| ¹H NMR | 5.39 (s, 2H) | Benzylic CH₂ |

| 7.48-7.13 (m, 11H) | Aromatic Protons | |

| 7.62-7.51 (m, 2H) | Aromatic Protons | |

| 8.21 (d, J = 7.2 Hz, 2H) | Aromatic Protons | |

| ¹³C NMR | 52.6 | Benzylic CH₂ |

| 126.3 - 135.9 | Aromatic Carbons | |

| 156.0 | Triazole C5 | |

| 161.4 | Triazole C3 |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the precise molecular weight and to study the fragmentation patterns of the compound, further confirming its elemental composition and structural integrity. High-resolution mass spectrometry (HRMS) can provide an exact mass that validates the molecular formula, C₂₁H₁₇N₃.

Liquid Chromatography-Mass Spectrometry (LC-MS) analysis typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. For 1-benzyl-3,5-diphenyl-1H-1,2,4-triazole, this peak is observed at an m/z (mass-to-charge ratio) of 311.145, which aligns perfectly with the calculated molecular weight of 311.38 for the molecular formula C₂₁H₁₇N₃. rsc.org

| Technique | Observed Ion [M+H]⁺ (m/z) | Molecular Formula | Calculated Molecular Weight |

|---|---|---|---|

| LC-MS | 311.145 rsc.org | C₂₁H₁₇N₃ chemscene.com | 311.38 chemscene.com |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Bands are expected in the region of 3100-3000 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: Vibrations from the benzylic CH₂ group would appear just below 3000 cm⁻¹.

C=C Aromatic Ring Stretching: Multiple sharp bands are anticipated in the 1600-1450 cm⁻¹ region, characteristic of the phenyl and benzyl aromatic rings. researchgate.net

C=N and N=N Stretching (Triazole Ring): The stretching vibrations of the triazole ring are expected to appear in the 1590-1400 cm⁻¹ range. researchgate.netsapub.org

C-N Stretching: These vibrations are typically found in the 1365-1310 cm⁻¹ region. sapub.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl and Benzyl Rings |

| Aliphatic C-H Stretch | 3000 - 2850 | Benzylic CH₂ |

| C=C Aromatic Stretch | 1600 - 1450 | Phenyl and Benzyl Rings |

| C=N / N=N Ring Stretch | 1590 - 1400 | 1,2,4-Triazole (B32235) Ring |

| C-N Stretch | 1365 - 1310 | Triazole and Benzyl Moiety |

X-ray Crystallographic Analysis for Solid-State Structure and Intermolecular Interactions

While specific single-crystal X-ray diffraction data for 1-benzyl-3,5-diphenyl-1H-1,2,4-triazole is not publicly documented, analysis of closely related structures allows for a robust prediction of its solid-state characteristics. researchgate.netcore.ac.uk X-ray crystallography would provide unequivocal proof of its three-dimensional structure, including bond lengths, bond angles, and the precise spatial arrangement of the substituent groups.

Crystal Packing and Hydrogen Bonding Networks

In the solid state, molecules of 1-benzyl-3,5-diphenyl-1H-1,2,4-triazole are expected to arrange themselves in a manner that maximizes packing efficiency. The dominant intermolecular forces would likely be van der Waals interactions and potential π-π stacking between the aromatic rings.

The molecule lacks conventional hydrogen bond donors (like O-H or N-H). However, the nitrogen atoms of the triazole ring are potential hydrogen bond acceptors. Therefore, the crystal packing could be stabilized by a network of weak C-H···N intermolecular hydrogen bonds, where hydrogen atoms from the phenyl or benzyl groups interact with the nitrogen atoms of the triazole ring of adjacent molecules. core.ac.uk

Conformational Preferences and Tautomeric Considerations in the Solid State

Regarding tautomerism, 1,2,4-triazole can exist in different tautomeric forms (1H, 2H, and 4H). However, in the title compound, the substitution of the benzyl group at the N1 position precludes the possibility of the common prototropic tautomerism involving this nitrogen atom. This substitution locks the molecule into the 1H-tautomeric form, simplifying its structural analysis as only one tautomer is present.

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to chiral analogues)

While 1-benzyl-3,5-diphenyl-1H-1,2,4-triazole is an achiral molecule, the study of its chiral analogues is a significant area of research. The biological and therapeutic efficacy of chiral molecules often depends on their specific stereochemistry, as enantiomers can interact differently with biological targets like enzymes and receptors. rsc.orgisres.org In the realm of 1,2,4-triazole derivatives, chirality can be introduced through various means, including the presence of stereogenic centers or through axial chirality, leading to atropisomers.

Atropisomerism in N-aryl-1,2,4-triazoles arises from restricted rotation around the N-C aryl bond, often due to bulky substituents. nih.govresearchgate.net These stable, non-interconverting rotational isomers are enantiomers and can exhibit markedly different biological activities. For instance, studies on chiral γ-aryl-1H-1,2,4-triazole derivatives have shown significant differences in the inhibitory activities of enantiomers against Penicillium digitatum, with one pair of enantiomers displaying a 230-fold difference in potency. acs.org This highlights the critical need for precise methods to characterize and separate these enantiomers.

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a primary technique for the characterization of chiral molecules. youtube.com CD measures the differential absorption of left- and right-circularly polarized light, providing a unique spectral fingerprint for each enantiomer. This technique is instrumental in determining the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample and can also be used to assign the absolute configuration of the molecules. youtube.comresearchgate.net

Recent advancements have led to the development of high-throughput CD-based assays for the rapid determination of enantiopurity in N-C axially chiral triazole derivatives. rsc.orgrsc.org One such method involves the complexation of the triazole analogues with a metal salt, such as copper(II) triflate, to generate a CD-active species that can be quickly analyzed, accelerating the process of screening and optimizing asymmetric syntheses. rsc.orgrsc.org

The synthesis of chiral 1,2,4-triazoles has been successfully achieved through atroposelective methods. A notable approach is the asymmetric cyclodehydration reaction utilizing a chiral phosphoric acid catalyst. nih.govnih.gov This method has produced various atropisomeric N-aryl 1,2,4-triazoles with high enantioselectivity. nih.govnih.gov The enantiomeric ratios of the products are typically determined using chiral High-Performance Liquid Chromatography (HPLC) and corroborated by chiroptical methods. nih.govnih.gov Research has shown that initial enantiomeric ratios of up to 91:9 can be achieved directly from the synthesis, with the potential for further enrichment to greater than 99:1 through recrystallization. nih.govnih.gov

The data below summarizes the results of a catalytic asymmetric synthesis of various atropisomeric N-aryl 1,2,4-triazoles, demonstrating the effectiveness of chiral catalysts in controlling stereochemistry. nih.gov

| Compound ID | Catalyst | Enantiomeric Ratio (er) | Yield (%) |

|---|---|---|---|

| Analogue 1 | (R)-TCYP | 89:11 | 85 |

| Analogue 2 | (R)-TCYP | 91:9 | 78 |

| Analogue 3 | (R)-TCYP | 88:12 | 90 |

| Analogue 4 | (R)-TCYP | 89:11 | 88 |

Investigation of Reactivity and Mechanistic Transformations of 1 Benzyl 3,5 Diphenyl 1h 1,2,4 Triazole

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring and Peripheral Substituents

The reactivity of 1,2,4-triazoles in substitution reactions is well-defined by the electronic properties of the ring. The carbon atoms (C3 and C5) are electron-deficient due to their proximity to two electronegative nitrogen atoms, making them susceptible to nucleophilic attack, provided a suitable leaving group is present. nih.govchemicalbook.com Conversely, the nitrogen atoms possess high electron density, rendering them the primary sites for electrophilic attack. nih.govchemicalbook.com

In 1-benzyl-3,5-diphenyl-1H-1,2,4-triazole, the N1, C3, and C5 positions are already substituted, precluding direct substitution on the triazole core itself. Therefore, substitution reactions primarily target the peripheral phenyl and benzyl (B1604629) groups.

Electrophilic Aromatic Substitution: The peripheral phenyl rings are susceptible to electrophilic aromatic substitution. The 1,2,4-triazole (B32235) ring, being an electron-withdrawing group, acts as a deactivating meta-director for the phenyl rings attached at C3 and C5. Similarly, the reactivity of the phenyl group on the N1-benzyl substituent is also influenced by the triazole core. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to proceed on these rings, but may require forcing conditions.

| Reaction Type | Reagent | Expected Major Product(s) on Peripheral Phenyl Rings |

| Nitration | HNO₃/H₂SO₄ | 1-Benzyl-3-(3-nitrophenyl)-5-phenyl-1H-1,2,4-triazole and 1-Benzyl-3-phenyl-5-(3-nitrophenyl)-1H-1,2,4-triazole |

| Halogenation | Br₂/FeBr₃ | 1-Benzyl-3-(3-bromophenyl)-5-phenyl-1H-1,2,4-triazole and 1-Benzyl-3-phenyl-5-(3-bromophenyl)-1H-1,2,4-triazole |

| Acylation | RCOCl/AlCl₃ | 1-Benzyl-3-(3-acylphenyl)-5-phenyl-1H-1,2,4-triazole and 1-Benzyl-3-phenyl-5-(3-acylphenyl)-1H-1,2,4-triazole |

Nucleophilic Substitution: Direct nucleophilic substitution on the triazole ring of the title compound is unlikely due to the absence of a leaving group on the carbon atoms. However, studies on related 1,2,3-triazole N-oxides have shown that the ring can be activated towards both electrophilic and nucleophilic attack at the C5 position. rsc.org For instance, N-oxides can be halogenated, and the resulting halogen can be displaced by strong nucleophiles. rsc.org A similar strategy could potentially be applied to 1-benzyl-3,5-diphenyl-1H-1,2,4-triazole, where initial N-oxidation at the N4 position could activate the C3 or C5 positions for subsequent nucleophilic substitution reactions.

Metal Complexation and Coordination Chemistry as Ligands

Derivatives of 1,2,4-triazole are renowned for their ability to act as ligands in coordination chemistry, largely due to the lone pairs of electrons on the pyridine-type nitrogen atoms. A common coordination mode involves the N1 and N2 atoms acting as a bridging unit between two metal centers.

For 1-benzyl-3,5-diphenyl-1H-1,2,4-triazole, the N1 position is sterically blocked by the benzyl group, which prevents the typical N1-N2 bridging coordination. Consequently, this molecule is expected to coordinate to metal centers primarily as a monodentate or a bidentate ligand through its remaining available nitrogen atoms, N2 and N4. Docking studies on similar triazole derivatives have shown that the nitrogen atoms can form coordination bonds with metal ions such as zinc. nih.gov

While direct studies on the coordination chemistry of 1-benzyl-3,5-diphenyl-1H-1,2,4-triazole are limited, research on analogous structures provides significant insight. For example, related 1,2,4-triazole-based N-heterocyclic carbenes (NHCs) have been used to synthesize iridium(I) complexes. nih.gov In these cases, the triazole is first converted into a triazolium salt, which then serves as a precursor to the NHC ligand that coordinates to the metal center. Another potential, though less common, mode of coordination could involve C-H activation of one of the ortho-positions on the C3 or C5 phenyl rings, leading to a cyclometalated complex where the ligand coordinates through both a carbon and a nitrogen atom (N2 or N4), a mode observed in some phenyl-triazole iridium(III) complexes. nih.gov

| Potential Coordination Mode | Coordinating Atoms | Description | Structural Analogue Example |

| Monodentate | N4 | The N4 atom acts as a Lewis base, donating its lone pair to a single metal center. | General coordination of N-substituted azoles. |

| Monodentate | N2 | The N2 atom acts as a Lewis base, donating its lone pair to a single metal center. | General coordination of N-substituted azoles. |

| Bidentate (Chelating) | N2 and N4 | The N2 and N4 atoms could potentially chelate a single metal ion, although this would form a strained four-membered ring. | Less common due to ring strain. |

| N-Heterocyclic Carbene (NHC) | C5 (after modification) | The triazole is deprotonated at C5 to form a carbene that coordinates to the metal. Requires prior quaternization at N4. | (4-Benzyl-1-methyl-1,2,4-triazol-5-ylidene)iridium(I) complex. nih.gov |

| Cyclometalation (C^N) | C(phenyl) and N2/N4 | Involves C-H activation of a peripheral phenyl ring and coordination through the resulting carbanion and a nitrogen atom. | Observed in 1-methyl-4-phenyl-1H-1,2,3-triazole iridium(III) complexes. nih.gov |

Ring-Opening and Rearrangement Processes of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is an aromatic heterocyclic system, characterized by significant resonance stabilization energy. This aromaticity imparts considerable stability to the ring, making it generally resistant to ring-opening and rearrangement reactions under typical thermal or photochemical conditions. nih.gov For 1,3,5-trisubstituted derivatives like 1-benzyl-3,5-diphenyl-1H-1,2,4-triazole, this stability is further enhanced by the presence of bulky aromatic substituents that protect the ring.

Unlike more reactive, non-aromatic heterocyclic systems or highly strained rings, the 1,2,4-triazole core does not readily undergo cleavage. Reactions that involve ring-opening or rearrangement in triazole chemistry are often associated with specific, highly activated derivatives. For example, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) is a potent dienophile that participates in Diels-Alder reactions, which can be viewed as a transformation of the triazole system. acgpubs.org However, the title compound lacks the reactive azo-dicarbonyl functionality of PTAD and possesses a stable, fully aromatic structure.

The cleavage of the C-N or N-N bonds within the 1-benzyl-3,5-diphenyl-1H-1,2,4-triazole ring would require a significant input of energy to overcome the aromatic stabilization. Such transformations would likely necessitate extreme conditions, such as high-temperature pyrolysis or potent chemical reagents capable of disrupting the aromatic system, and are not commonly observed pathways for this class of compounds. Therefore, the compound is expected to be highly stable with respect to unimolecular rearrangement and ring-opening processes.

Oxidative and Reductive Transformations

The reactivity of 1-benzyl-3,5-diphenyl-1H-1,2,4-triazole towards oxidation and reduction is influenced by the three main components of the molecule: the triazole ring, the benzyl group, and the two phenyl groups.

Oxidative Transformations: The 1,2,4-triazole ring itself is an electron-deficient system and is generally resistant to oxidation. The most likely sites for oxidation on the molecule are the peripheral substituents. The methylene (B1212753) (-CH₂-) bridge of the N1-benzyl group is susceptible to oxidation by strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) to yield the corresponding benzoyl derivative, 1-benzoyl-3,5-diphenyl-1H-1,2,4-triazole. Oxidation of the nitrogen atoms of the triazole ring to form N-oxides is also a possibility, which could alter the electronic properties and subsequent reactivity of the ring system, as noted in section 4.1. rsc.org

Reductive Transformations: The triazole ring is also quite resistant to reduction due to its aromatic character. Catalytic hydrogenation (e.g., H₂/Pd, Pt) under mild to moderate conditions would likely lead to the reduction of the peripheral phenyl rings before affecting the heterocyclic core. Under more forcing conditions, reduction of the triazole ring could occur, leading to a dihydro- or tetrahydrotriazole derivative, though this would require overcoming the significant aromatic stabilization energy. Alternatively, reductive cleavage of the N-benzyl group (hydrogenolysis) could occur under specific catalytic hydrogenation conditions, yielding 3,5-diphenyl-1H-1,2,4-triazole and toluene (B28343).

| Transformation | Reagent/Condition | Potential Product(s) |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 1-Benzoyl-3,5-diphenyl-1H-1,2,4-triazole |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole-4-oxide |

| Reduction (Phenyl Rings) | H₂/Rh/C, high pressure | 1-Benzyl-3,5-dicyclohexyl-1H-1,2,4-triazole |

| Hydrogenolysis (N-Benzyl Cleavage) | H₂/Pd(OH)₂ | 3,5-Diphenyl-1H-1,2,4-triazole |

Mechanistic Studies of Reaction Pathways

Mechanistic investigations into the reactivity of 1,2,4-triazoles often rely on a combination of experimental evidence and computational studies. While specific mechanistic studies on 1-benzyl-3,5-diphenyl-1H-1,2,4-triazole are scarce, the pathways of its reactions can be inferred from established principles and studies of related compounds.

Mechanism of Electrophilic Substitution: The mechanism for electrophilic substitution on the peripheral C3- and C5-phenyl rings follows the standard electrophilic aromatic substitution (SₑAr) pathway. The 1,2,4-triazol-3-yl group acts as a deactivating, meta-directing substituent. The reaction proceeds via the formation of a resonance-stabilized cationic intermediate (a σ-complex or arenium ion). Computational studies on various 1,2,4-triazole derivatives have been used to analyze NBO charge distribution, dipole moment, and molecular electrostatic potential, which help in predicting the regioselectivity of such reactions. researchgate.net The electron-withdrawing nature of the triazole ring destabilizes the formation of the arenium ion, particularly when the positive charge is adjacent to the point of attachment (ortho and para positions), thus favoring meta-substitution.

Mechanism of Coordination: In metal complexation, the reaction pathway involves the donation of a lone pair of electrons from a nitrogen atom (likely N4) to a vacant orbital on the metal center, forming a coordinate covalent bond. For more complex coordination modes like cyclometalation, the mechanism is more intricate, typically involving an initial coordination of the nitrogen atom to the metal, followed by an intramolecular C-H bond activation step at an ortho-position of a phenyl ring. This step is often the rate-determining step and leads to the formation of a stable five-membered metallacycle.

Computational Insights: Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. For 1,2,4-triazoles, DFT studies have been used to determine the relative stability of tautomers, simulate UV/vis spectra, and analyze the HOMO/LUMO energy gap. researchgate.net These calculations provide a quantitative measure of the electronic structure and can be used to predict the kinetic and thermodynamic favorability of different reaction pathways, such as cycloaddition reactions or nucleophilic attacks in related systems. researchgate.net

| Property | Method | Relevance to Reactivity |

| NBO Charge Distribution | DFT Calculations | Predicts sites most susceptible to electrophilic (more negative charge) and nucleophilic (more positive charge) attack. researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT Calculations | Visually identifies electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating sites for electrophile and nucleophile interaction. researchgate.net |

| HOMO/LUMO Energies | DFT Calculations | The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons (nucleophilicity). The energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap indicates chemical reactivity. researchgate.net |

| Transition State Analysis | DFT Calculations | Used to calculate activation energies for proposed reaction pathways, allowing for the determination of the most likely mechanism (e.g., in cycloaddition or substitution reactions). researchgate.net |

Academic Research into Biological and Medicinal Chemistry Avenues of 1 Benzyl 3,5 Diphenyl 1h 1,2,4 Triazole Derivatives

Investigation of Enzyme Inhibition and Receptor Binding Mechanisms

Derivatives of the 1,2,4-triazole (B32235) core, particularly those with diaryl substitutions similar to the 3,5-diphenyl motif, have been a focus of research into enzyme inhibition. A notable area of investigation is their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology. nih.govacs.org

One study focused on the synthesis of novel 3,5-diphenyl-1H-1,2,4-triazole derivatives bearing semicarbazide, thiosemicarbazide, and related heterocyclic units. Several of these compounds demonstrated potent EGFR inhibition in the nanomolar range. Specifically, compound 6e from this series exhibited a significant IC₅₀ value and was found to have a noncompetitive mode of inhibition, with a Kᵢ value of 0.174 µM. nih.gov This suggests that these derivatives can bind to the EGFR protein at a site other than the ATP-binding pocket, leading to a conformational change that inactivates the enzyme.

In another study, new benzimidazole (B57391), 1,2,4-triazole, and 1,3,5-triazine-based derivatives were designed as potential EGFR inhibitors. The 1,2,4-triazole derivatives, which included a benzyl (B1604629) group, were evaluated for their ability to inhibit both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M). Certain N-phenyl-1,2,4-triazole compounds from this research showed potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC₅₀ values comparable to the reference drugs doxorubicin (B1662922) and erlotinib (B232). nih.gov These findings underscore the potential of the 1-benzyl-3,5-diphenyl-1H-1,2,4-triazole scaffold as a template for designing novel and effective EGFR inhibitors.

The interaction of these triazole derivatives with receptors is facilitated by the chemical properties of the triazole ring, which can act as a hydrogen bond acceptor and donor. nih.gov This ability to form hydrogen bonds is crucial for the binding affinity and specificity of these compounds to their target enzymes and receptors. nih.gov

Studies on Antiproliferative and Cytotoxic Effects in Cellular Models

A study on 3,5-diphenyl-4H-1,2,4-triazole derivatives that were screened by the National Cancer Institute (NCI) against a panel of three human tumor cell lines (MCF-7 breast cancer, NCI-H460 non-small cell lung cancer, and SF-268 CNS cancer) showed low antiproliferative activity. nih.gov This suggests that the substitution at the N4 position of the triazole ring is critical for cytotoxic activity.

In contrast, a series of novel 1,2,4-triazole derivatives linked to a benzimidazole scaffold demonstrated significant antiproliferative activity. The most potent compounds from this series exhibited GI₅₀ (mean IC₅₀) values ranging from 25 nM to 38 nM against a panel of four cancer cell lines, outperforming the reference drug erlotinib in some cases. nih.gov

Another study focused on erlotinib derivatives incorporating a 1,2,3-triazole ring. Several of these hybrid compounds showed enhanced antitumor activity against HeLa cells compared to the parent drug, erlotinib. The most potent compound, 4m , had an IC₅₀ of 3.79 µM. frontiersin.org

The following table summarizes the cytotoxic activities of some 1,2,4-triazole derivatives from a representative study against various cancer cell lines.

Table 1: Cytotoxic Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| HB5 | Hep G2 | 8.3 ± 0.4 |

| HB5 | A549 | 10.2 ± 0.5 |

| HB5 | WI-38 (Normal) | 49.3 ± 2.1 |

| HB1 | Hep G2 | 21.4 ± 1.1 |

| HB1 | A549 | 25.3 ± 1.2 |

| HB1 | WI-38 (Normal) | > 100 |

Data sourced from a study on novel anti-tumor 1,2,4-triazole derivatives. pensoft.net

Several studies have indicated that 1,2,4-triazole derivatives can exert their antiproliferative effects by inducing cell cycle arrest and apoptosis.

For instance, a series of 1,2,4-triazole-3-carboxamides were shown to have a significant antiproliferative effect on leukemia cell lines by inducing cell cycle arrest. frontiersin.org Another study on novel anti-tumor 1,2,4-triazole derivatives found that the most potent compound, HB5 , arrested Hep G2 cells at the S and G2/M phases of the cell cycle. pensoft.net

The induction of apoptosis is a common mechanism of action for many anticancer agents. Research has shown that some 1,2,4-triazole derivatives can trigger apoptosis in cancer cells. The aforementioned compound HB5 was found to induce cell death in Hep G2 cells primarily through apoptosis rather than necrosis. pensoft.net Similarly, certain erlotinib-1,2,3-triazole hybrids were demonstrated to induce apoptosis and cell cycle arrest in HeLa cells. frontiersin.org

The apoptotic process is often mediated by a cascade of caspases. In a study of benzimidazole/1,2,3-triazole hybrids, the most potent compounds were found to promote apoptosis by activating caspase-3 and caspase-8, and by modulating the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. frontiersin.org

The anticancer activity of 1,2,4-triazole derivatives is often attributed to their interaction with specific molecular targets that are crucial for cancer cell proliferation and survival.

EGFR: As previously discussed, EGFR is a well-established target for many 1,2,4-triazole derivatives. The inhibitory activity of these compounds against EGFR tyrosine kinase is a key mechanism underlying their antiproliferative effects. nih.govacs.orgnih.gov For example, compound HB5 from a series of novel 1,2,4-triazole derivatives demonstrated its apoptotic effect by inhibiting EGFR tyrosine kinase activity. pensoft.net

BRAF: There is currently a lack of specific research on the interaction of 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole derivatives with the BRAF kinase.

Tubulin: Tubulin is another important target in cancer chemotherapy, and its disruption can lead to cell cycle arrest and apoptosis. A study on novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides revealed that these compounds inhibit tubulin polymerization. The most active compounds in this series showed potent cytotoxic activity against MCF-7 cells, and molecular modeling studies indicated that they bind to the colchicine (B1669291) binding site of tubulin. nih.gov Another study on indole-1,2,4-triazole derivatives also identified compounds that act as tubulin polymerization inhibitors. researchgate.netrsc.org

Mechanistic Basis of Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The 1,2,4-triazole nucleus is a key structural feature in many antimicrobial agents. ontosight.ai Derivatives of 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole have been investigated for their antibacterial, antifungal, and antiviral properties.

Antibacterial Activity: Numerous studies have reported the antibacterial activity of 1,2,4-triazole derivatives. sci-hub.senih.govmdpi.com The mechanism of action is often related to the inhibition of essential bacterial enzymes. For example, hybridization of the 1,2,4-triazole moiety with other antibacterial pharmacophores has been shown to be an effective strategy to develop potent antibacterial agents. sci-hub.se A study on 1-benzyl-1,2,3-triazoles reported moderate antibacterial activity against Staphylococcus aureus and some strains of Escherichia coli. scielo.org.mxscielo.org.mx

Antifungal Activity: The 1,2,4-triazole scaffold is famously present in several clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole. nih.gov Research on novel 1,2,4-triazole derivatives continues to yield promising antifungal candidates. A series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which are analogs of fluconazole, were synthesized and showed significant in vitro antifungal activity against a panel of human pathogenic fungi. nih.govsemanticscholar.org Another study on 1-benzyl-4-(phenoxymethyl)-1,2,3-triazole derivatives also reported potent antifungal activity against several pathogenic fungi, with some compounds showing efficacy comparable to or better than the standard drugs voriconazole (B182144) and fluconazole. chemistryjournal.netchemistryjournal.net The primary mechanism of action for azole antifungals is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Antiviral Activity: The antiviral potential of 1,2,4-triazole derivatives has also been explored. nih.govresearchgate.netnih.govresearchgate.net The broad-spectrum antiviral drug ribavirin (B1680618) contains a 1,2,4-triazole ring. Research has focused on synthesizing new derivatives with improved activity and reduced toxicity. While a study on a specific series of 1,2,4-triazole derivatives found no significant in vitro antiviral activity against a range of viruses including HIV, HSV, and influenza viruses, researchgate.net other studies have reported promising results for different derivatives against viruses such as HIV-1. nih.gov

Exploration of Structure-Activity Relationships (SAR) in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective 1,2,4-triazole-based therapeutic agents. researchgate.net

In the context of antibacterial activity, a review of 1,2,4-triazole derivatives highlighted that the nature and position of substituents on the triazole and associated phenyl rings significantly influence the antibacterial spectrum and potency. For instance, in a series of triazolothiadiazole hybrids, compounds with a phenyl substituent were more active than those with a benzyl moiety. sci-hub.se

For antifungal activity, SAR studies of fluconazole analogs have shown that the 1,2,4-triazole ring, a difluorophenyl group, and a hydroxyl group are key pharmacophores. The introduction of various substituted benzyl groups on the side chain can modulate the antifungal potency. semanticscholar.org

In the development of anticancer agents, SAR studies of EGFR inhibitors based on the 1,2,4-triazole scaffold have provided valuable insights. For example, in a series of benzimidazole-1,2,4-triazole hybrids, the substitution pattern on the terminal phenyl ring was found to be critical for both antiproliferative activity and EGFR inhibition. nih.gov Similarly, for tubulin polymerization inhibitors, the presence of a 3,4,5-trimethoxyphenyl moiety was found to be important for activity. nih.gov

Antioxidant Research and Related Cellular Processes

In recent years, there has been growing interest in the antioxidant properties of 1,2,4-triazole derivatives. isres.orgzsmu.edu.uaresearchgate.net Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of various diseases, including cancer. isres.org

Several studies have demonstrated the antioxidant potential of 1,2,4-triazole derivatives through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netuobaghdad.edu.iqnih.gov A study on 1-benzyl-1,2,3-triazoles reported that compounds with aminophenol substituents exhibited the highest DPPH scavenging activity. scielo.org.mxscielo.org.mx

The antioxidant activity is often influenced by the substituents on the triazole and phenyl rings. For example, the presence of hydroxyl groups on the phenyl rings can enhance the radical scavenging capacity. isres.org In one study, 1,2,4-triazole derivatives bearing a 2-methylphenol moiety were synthesized and showed promising antioxidant activity in both DPPH and FRAP (ferric reducing antioxidant power) assays. uobaghdad.edu.iq

The development of 1,2,4-triazole derivatives with dual antioxidant and anticancer properties is an emerging area of research, as such compounds could offer a multifaceted approach to cancer therapy by not only directly killing cancer cells but also mitigating the oxidative stress that contributes to tumor progression.

Computational and Theoretical Investigations of 1 Benzyl 3,5 Diphenyl 1h 1,2,4 Triazole

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole, these methods could provide invaluable insights into its chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1,2,4-triazole (B32235) derivatives, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311G**, are used to determine optimized molecular geometries, including bond lengths and angles. nih.gov

A key aspect of DFT analysis is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity. For many 1,2,4-triazole derivatives, the HOMO-LUMO gap has been calculated to understand their reactivity profiles. researchgate.net However, specific HOMO-LUMO energy values for 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole are not reported in the available literature.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and more advanced post-HF methods, can provide highly accurate determinations of electronic structure. While computationally more intensive than DFT, ab initio calculations can be used to refine the understanding of the electronic states of triazole compounds. For instance, studies on simpler 1,2,4-triazoles have utilized ab initio multi-reference multi-root configuration interaction procedures to analyze their electronic states in detail. The application of such high-level calculations to the more complex 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole would be computationally demanding but could yield a precise picture of its electronic landscape.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system, including conformational changes and intermolecular interactions. For a flexible molecule like 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole, with its rotatable benzyl (B1604629) and phenyl groups, MD simulations could reveal its preferred conformations in different environments (e.g., in vacuum or in a solvent).

These simulations could also elucidate how the molecule interacts with other molecules, which is crucial for understanding its behavior in biological systems or in condensed phases. While MD simulations have been applied to various 1,2,4-triazole derivatives to study their interactions in different media, specific studies focusing on the conformational dynamics of 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole are not currently available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

For various classes of 1,2,4-triazole derivatives, QSAR studies have been conducted to model their activities, such as antimicrobial, antifungal, and anticancer effects. These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic) and then using statistical methods to build a predictive model. While the general 1,2,4-triazole scaffold is known to be a valuable component in pharmacologically active molecules, no specific QSAR models for 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole have been reported.

Molecular Docking Studies for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a biological target, such as a protein or enzyme.

The 1,2,4-triazole nucleus is a common feature in many compounds with therapeutic potential. sapub.org Molecular docking studies on various 1,2,4-triazole derivatives have been performed to investigate their interactions with a range of biological targets. These studies provide insights into the binding poses and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the observed biological activity. However, specific molecular docking studies detailing the interactions of 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole with any particular biological target are not described in the available scientific literature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound and to aid in the interpretation of the experimental spectra.

For many organic molecules, including 1,2,4-triazole derivatives, DFT calculations have been shown to provide reliable predictions of vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). urfu.rurdd.edu.iq While experimental spectral data for some 1,2,4-triazole derivatives is available, a direct comparison between computationally predicted and experimentally obtained spectra for 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole is not found in the reviewed literature.

Future Research Directions and Emerging Paradigms in Triazole Chemistry

Innovations in Sustainable and Green Synthesis of 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. researchgate.net Future research will likely focus on adapting green chemistry principles to the synthesis of 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole, moving away from hazardous solvents and reagents.

Key Research Thrusts:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers significant advantages, including reduced reaction times, increased yields, and energy efficiency, making it a prime candidate for greener synthesis of substituted 1,2,4-triazoles. nih.govuthm.edu.my

Ultrasound and Mechanochemistry: Non-conventional energy sources like ultrasound and mechanical mixing can facilitate reactions with minimal or no solvent, aligning with the principles of green chemistry. nih.gov

Catalytic Innovations: The exploration of reusable, non-toxic catalysts is a critical area. Research into heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could provide efficient and recyclable systems for triazole synthesis. While some studies have explored zinc-based nanocrystals for 1,2,3-triazole synthesis, similar eco-friendly, copper-free protocols could be developed for 1,2,4-triazole (B32235) isomers. rsc.org

The table below outlines potential green synthesis strategies applicable to 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole.

| Green Strategy | Potential Advantage | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields | Optimization of reaction conditions (temperature, time, power) for the cyclization step. |

| Ultrasound Sonication | Enhanced reaction rates, solvent-free conditions | Investigating the feasibility of sonicating precursor mixtures to induce triazole ring formation. |

| Mechanochemistry (Ball-Milling) | Avoids bulk solvents, high efficiency | Exploring solid-state reactions of starting materials to form the target triazole. |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste | Development of novel solid-supported catalysts for the key synthetic steps. |

Exploration of Novel Reactivity and Chemical Transformations

Understanding the intrinsic reactivity of 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole is crucial for unlocking its full synthetic potential. Future studies will likely delve into novel transformations that can generate diverse derivatives with unique properties.

Areas for Exploration:

Post-Synthesis Functionalization: Research into selective C-H activation or functionalization of the phenyl rings could provide direct routes to novel analogues without needing to build them from scratch.

Nucleophilic Substitution: Building on studies of related compounds like 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, further investigation into the substitution reactions on the triazole core can be explored. ucf.edu This could involve a wide range of nucleophiles to introduce new functional groups at the 3 and 5 positions.

Cycloaddition Reactions: The triazole ring can participate in various cycloaddition reactions, offering pathways to complex fused heterocyclic systems.

Photocatalysis and Electrochemistry: The use of light or electricity to drive novel reactions of the triazole core represents a frontier in organic synthesis, potentially enabling transformations that are inaccessible through traditional thermal methods.

Rational Design of Triazole-Based Functional Materials with Tailored Properties

The unique electronic properties, rigidity, and hydrogen-bonding capabilities of the 1,2,4-triazole ring make it an attractive building block for functional materials. nih.gov Rational design, guided by computational modeling, will be instrumental in developing materials with specific, tailored properties.

Future Design Concepts:

Organic Electronics: By modifying the phenyl substituents with electron-donating or -withdrawing groups, the electronic properties of 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole can be tuned for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as corrosion inhibitors.

Luminescent Materials: Introduction of fluorophores or chromophoric units onto the core structure could lead to the development of novel fluorescent sensors, probes, or imaging agents.

Supramolecular Chemistry: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors or metal coordination sites, enabling the construction of complex supramolecular architectures like polymers, gels, or liquid crystals. nih.gov

Bioactive Hybrids: The principles of rational drug design can be applied to create hybrid molecules where the 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole scaffold is linked to other pharmacophores to target specific biological pathways, for example, in the development of anticancer or antimicrobial agents. nih.govnih.gov

The following table summarizes potential functional material applications.

| Material Class | Design Principle | Potential Application |

| Organic Semiconductors | Tuning of HOMO/LUMO energy levels via substituent modification. | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs). |

| Fluorescent Probes | Incorporation of fluorogenic groups. | Chemical sensing, biological imaging. |

| Coordination Polymers | Utilizing triazole nitrogens as ligands for metal ions. | Gas storage, catalysis, magnetism. |

| Anticancer Agents | Hybridization with known anticancer motifs. | Targeted cancer therapy. nih.gov |

Interdisciplinary Research Integrating 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole into Advanced Technologies

The translation of fundamental chemical knowledge into practical applications requires collaboration across disciplines. Integrating 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole and its derivatives into advanced technologies is a promising future direction.

Interdisciplinary Frontiers:

Medicinal Chemistry and Pharmacology: Continued collaboration between synthetic chemists and biologists is essential to explore the therapeutic potential of new derivatives against targets like cancer, microbial infections, and inflammatory diseases. researchgate.netzsmu.edu.ua The 1,2,4-triazole scaffold is a key component in numerous approved drugs, highlighting its importance. nih.govresearchgate.net

Materials Science and Engineering: Partnership with materials scientists can facilitate the incorporation of designed triazole derivatives into devices such as sensors, electronic components, and smart materials.

Agrochemical Science: Given that many commercial fungicides are triazole-based, designing new derivatives could lead to more effective and environmentally friendly crop protection agents. mdpi.com

Biotechnology: Triazole derivatives can be used in bioconjugation reactions ("click chemistry"), although this is more common for the 1,2,3-triazole isomer. Future research could explore similar applications for 1,2,4-triazoles in labeling and tracking biomolecules.

Q & A

Basic: What are the standard synthetic protocols for preparing 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole?

Answer:

The synthesis typically involves a two-step process:

Formation of the triazole core : Benzohydrazide and benzamide are refluxed in methanol, followed by precipitation in ice-cold water and recrystallization (dioxane:ethanol mixture) to yield 3,5-diphenyl-1H-1,2,4-triazole (83% yield, m.p. 196–198°C) .

Benzylation : The triazole core reacts with benzyl halides or benzyl alcohol derivatives under basic conditions. For example, using o-dichlorobenzene at 130°C for 24 hours, followed by extraction (EtOAc) and column chromatography (silica gel, petroleum ether/EtOAc) yields the final product (60% yield, m.p. 190–192°C) .

Key parameters : Monitor reaction progress via TLC (EtOAc/Hexanes 1:1) and optimize recrystallization solvents for purity.

Advanced: How do reaction conditions (solvent, temperature, catalysts) influence the yield and purity of 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole?

Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency in triazole formation , while o-dichlorobenzene facilitates high-temperature benzylation .

- Temperature : Reflux (~100°C) is critical for cyclization, while benzylation requires elevated temperatures (130°C) to activate aryl halides .

- Catalysts : Glacial acetic acid catalyzes Schiff base formation in related triazole derivatives, suggesting potential for acid-catalyzed benzylation .

Methodological tip : Use high-throughput screening to compare solvents/catalysts. Validate purity via HPLC or DSC to resolve discrepancies in reported melting points (e.g., 190–192°C vs. 196–198°C) .

Basic: What analytical techniques are recommended for characterizing 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole?

Answer:

- Structural confirmation : NMR (¹H/¹³C) for benzyl and phenyl substituents; FTIR for triazole ring vibrations (C=N stretching ~1600 cm⁻¹) .

- Purity assessment : Melting point analysis (lit. range 190–198°C) and TLC (Rf = 0.80 in EtOAc/Hexanes) .

- Advanced methods : High-resolution mass spectrometry (HRMS) for molecular ion validation; X-ray crystallography for absolute configuration (e.g., related triazole derivatives in ).

Advanced: How can computational methods (DFT, molecular docking) predict the biological activity of 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole derivatives?

Answer:

- DFT studies : Calculate electronic properties (HOMO-LUMO gaps) to correlate with antimicrobial activity. For example, adamantyl-triazole derivatives showed enhanced inhibition via hydrophobic interactions .

- Molecular docking : Simulate binding to target enzymes (e.g., 11β-HSD1) using software like AutoDock. Validate predictions with in vitro assays (e.g., disc diffusion on Mueller Hinton medium) .

Case study : Substituents like nitro groups or halogenated benzyls alter charge distribution, affecting binding affinity .

Basic: What safety precautions are essential when handling 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole?

Answer:

- Storage : Keep in a dry, ventilated area away from light; use airtight containers to prevent oxidation .

- PPE : Wear nitrile gloves, lab coats, and goggles. Avoid inhalation (use fume hoods) and skin contact .

- Emergency response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to resolve contradictions in reported biological activity data for triazole derivatives?

Answer:

- Experimental design : Standardize assay conditions (e.g., Mueller Hinton medium for antimicrobial tests) and control for substituent effects .

- Data validation : Replicate studies using orthogonal methods (e.g., microcalorimetry for thermochemical stability ).

- Statistical analysis : Apply PCA or clustering to identify outliers in RNA-Seq/ChIP-Seq datasets (e.g., 3-AT-induced gene expression) .

Advanced: What strategies enhance the environmental safety profile of 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole?

Answer:

- Green synthesis : Replace o-dichlorobenzene with biodegradable solvents (e.g., cyclopentyl methyl ether) .

- Ecotoxicity assessment : Use Daphnia magna bioassays to evaluate aquatic toxicity .

- Degradation studies : Monitor hydrolytic stability under varied pH; employ LC-MS to identify breakdown products .

Basic: How to design structure-activity relationship (SAR) studies for triazole derivatives?

Answer:

Core modifications : Introduce substituents at N1 (benzyl) or C3/C5 (phenyl) to alter steric/electronic profiles .

Functionalization : Synthesize Schiff bases (e.g., with substituted benzaldehydes) to enhance bioactivity .

Assay selection : Use dose-response curves in enzyme inhibition or cytotoxicity assays (IC50/EC50 determination) .

Advanced: What are the thermochemical stability parameters for 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole?

Answer:

- Δg crHm measurement : Employ high-temperature Calvet microcalorimetry (2–4 mg samples, anthracene calibration) to determine enthalpy of sublimation .

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures under nitrogen/air atmospheres.

Advanced: How to optimize column chromatography for purifying triazole derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.